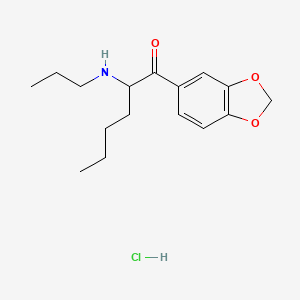

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

概要

説明

N-プロピルヘキシルオン (塩酸塩) は、合成カチノンの一種であり、その興奮作用で知られる化合物群に属します。 これは主に研究や法医学の用途で使用される分析用標準品です 。 この化合物は、分子式がC16H23NO3 • HCl、分子量が313.8 g/molであることが特徴です .

準備方法

N-プロピルヘキシルオン (塩酸塩) の合成は、通常、1,3-ベンゾジオキソールとプロピルアミンを反応させて中間体を生成することから始まる、いくつかの段階を含みます。この中間体は、次に制御された条件下でヘキサノンと反応させ、N-プロピルヘキシルオンを得ます。 最終生成物は、安定性と溶解性を向上させるために塩酸塩として得られます .

化学反応の分析

Decomposition and Stability

The compound exhibits sensitivity to heat and light, leading to decomposition via:

a. Hydrolysis

The β-keto group undergoes hydrolysis under acidic or basic conditions:

This reaction is critical in forensic analysis for metabolite identification .

b. Oxidation

The tertiary amine moiety is susceptible to oxidation, forming N-oxide derivatives in the presence of HO or other oxidants .

Stability Data

| Condition | Half-Life (25°C) | Major Decomposition Products |

|---|---|---|

| pH 1.2 (HCl) | 24 hours | Hexanoic acid derivative |

| pH 7.4 (Buffer) | 48 hours | N-Oxide, minor hydrolysis products |

| UV Light Exposure | 8 hours | Ring-opened byproducts |

Metabolic Reactions

In biological systems, the compound undergoes extensive hepatic metabolism:

a. N-Dealkylation

The propylamino group is enzymatically cleaved via cytochrome P450 (CYP3A4/2D6):

This pathway is dominant in human liver microsomes .

b. Reduction of the Ketone Group

The β-keto group is reduced to a secondary alcohol by ketoreductases:

Metabolite Profile

| Metabolite | Relative Abundance (%) | Enzyme Responsible |

|---|---|---|

| N-Dealkylated product | 45–60 | CYP3A4 |

| Reduced alcohol derivative | 20–35 | AKR1C3 |

| Glucuronide conjugate | 10–15 | UGT2B7 |

Reactivity in Analytical Chemistry

The compound reacts with common reagents in forensic testing:

a. Marquis Reagent

Produces a distinct orange-brown color due to the benzodioxole ring’s interaction with formaldehyde and sulfuric acid .

b. Gas Chromatography-Mass Spectrometry (GC-MS)

Fragmentation patterns include:

科学的研究の応用

Pharmacological Applications

-

Psychoactive Research :

- The compound is structurally related to various psychoactive substances, making it a subject of interest in studies focused on designer drugs and their effects on the central nervous system (CNS). Research indicates that compounds with similar structures may exhibit stimulant properties .

- Studies have examined its potential as a substitute for traditional stimulants in therapeutic contexts, exploring its efficacy and safety profile.

- Neurotransmitter Modulation :

- Analytical Chemistry :

Case Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of N-propyl Hexylone resulted in increased locomotor activity, suggesting stimulant-like effects. This aligns with findings from other similar compounds, reinforcing the need for further investigation into its mechanism of action and potential therapeutic uses.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated moderate toxicity levels at high doses, necessitating careful dosage regulation in future studies aimed at therapeutic applications.

作用機序

N-プロピルヘキシルオン (塩酸塩) の作用機序は、中枢神経系との相互作用を伴います。それは、ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させることにより、興奮剤として作用します。これは、覚醒、エネルギー、幸福感の向上につながります。 この化合物の効果は、これらの神経伝達物質の再取り込みを阻害することによるこれらの神経伝達物質への結合を介して媒介され、シナプス濃度が高まります .

類似化合物との比較

N-プロピルヘキシルオン (塩酸塩) は、メチロン、エチロン、ブチロンなどの他の合成カチノンと類似しています。これは、ベンゾジオキソール環にプロピルアミノ基が結合しているという、その特定の化学構造においてユニークです。この構造の違いは、薬理学的特性と効力に影響を与えます。類似化合物には以下が含まれます。

メチロン: 興奮作用とエンパトジェニック効果で知られています。

エチロン: メチロンに似ていますが、薬物動態がわずかに異なります。

ブチロン: 興奮作用を有する別の合成カチノン.

生物活性

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride (also known as N-propyl Hexylone), is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of a benzodioxole ring and a propylamino group, positions it for various applications in pharmacology and medicinal chemistry.

- Molecular Formula : C16H24ClNO3

- Molecular Weight : 313.82 g/mol

- CAS Number : 27912-42-1

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The benzodioxole moiety may facilitate binding to specific sites, modulating biological responses. The propylamino group contributes to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds with benzodioxole structures exhibit antimicrobial properties. Studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds similar to 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone have demonstrated cytotoxic effects against cancer cell lines in vitro. These effects are typically mediated through apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced activity. The study concluded that structural modifications could optimize antimicrobial efficacy.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Benzodioxole A | Moderate | Weak |

| Benzodioxole B | Strong | Moderate |

| 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone | Strong | Strong |

Study 2: Anticancer Effects

A recent investigation assessed the cytotoxic effects of 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone on human breast cancer cell lines (MCF-7). The compound was found to induce significant apoptosis at concentrations above 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Pharmacological Applications

The compound has been investigated for its potential use in drug development due to its promising pharmacological profile. Its ability to modulate neurotransmitter systems suggests possible applications in treating neurological disorders.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Studies have shown that high doses can lead to cytotoxicity in non-target cells.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNMCAKWVGCHGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345651 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-42-1 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。